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Compound of Interest

Compound Name: TCRS-417

Cat. No.: B13840763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in-vitro studies conducted

on TCRS-417, a small-molecule inhibitor of the Pre-B-Cell Leukemia Homeobox 1 (PBX1)

transcription factor. The information presented herein is intended to offer a detailed

understanding of the compound's mechanism of action, its effects on cancer cell lines, and the

experimental methodologies employed for its characterization.

Core Mechanism of Action
TCRS-417 functions as a direct inhibitor of PBX1, a crucial transcription factor implicated in

tumorigenesis and cancer cell survival. The primary mechanism involves the disruption of the

PBX1-DNA interaction, thereby affecting the transcription of PBX1 target genes. Furthermore,

TCRS-417 has been shown to destabilize the formation of the PBX1/MEIS2 hetero-complex, a

key transcriptional regulator in various cancers.[1] This inhibitory action leads to a cascade of

downstream effects, ultimately suppressing cancer cell self-renewal and proliferation,

particularly in cells exhibiting high levels of PBX1 expression.[1][2][3]

Quantitative In-Vitro Data Summary
The following tables summarize the key quantitative data obtained from in-vitro studies of

TCRS-417 across various cancer cell lines.

Table 1: Potency and Binding Affinity
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Parameter Value Experimental Context

IC50 (PBX1-DNA Binding) 6.58 μM

Direct measurement of the

inhibition of PBX1 binding to its

DNA consensus sequence.[3]

[4]

Concentration Range (DNA

Binding Inhibition)
0.625 - 80 μM

Dose-dependent decrease in

PBX1 binding to DNA

observed in this range.[3][4]

Table 2: Effects on Cell Spheroid Formation and Gene Expression

Effect Concentration Cell Lines Duration

Attenuation of

Spherogenic Capacity
0 - 10 μM

OVCAR3-CR,

SKOV3-CR
Not Specified

Significant Decrease

in mRNA Levels

(FOXM1, NEK2,

E2F2)

20 μM

11 cancer cell lines

including myeloma,

breast, ovarian, lung,

and brain cancer

lines.

16 - 20 hours

Reduction in MEOX1

and BCL6 Gene

Expression

5 mg/kg (intratumoral) A2780 xenografts
3 doses/week for 3

weeks

Table 3: Impact on Cell Cycle Progression
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Effect Concentration Cell Lines Duration

G2/M Phase

Depletion & G0/G1

Phase Arrest

20 μM

MM.1S, U266,

NCU.MM1, OPM2

(myeloma); MCF-7,

LTED (breast cancer);

OVCAR3, A2780

(ovarian cancer);

A549, H69AR (lung

cancer); SNB-75

(brain cancer)

48 hours

Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below. These protocols

are constructed based on standard laboratory procedures and the available data for TCRS-
417.

1. Electrophoretic Mobility Shift Assay (EMSA) for PBX1-DNA Binding

Objective: To qualitatively and quantitatively assess the inhibitory effect of TCRS-417 on the

binding of PBX1 protein to its consensus DNA sequence.

Materials:

Purified recombinant PBX1 protein.

Infrared dye-labeled or biotinylated double-stranded DNA oligonucleotide probe containing

the PBX1 binding motif.

Unlabeled ("cold") competitor oligonucleotide.

TCRS-417 dissolved in DMSO.

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

Polyacrylamide gel (4-6%).
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TBE or TGE running buffer.

Procedure:

Prepare binding reactions by combining the binding buffer, a fixed amount of the labeled

DNA probe, and varying concentrations of TCRS-417 (e.g., 0.625 to 80 μM).

Add the purified PBX1 protein to the reaction mixtures. For negative controls, omit the

PBX1 protein. For competition controls, add an excess of the unlabeled competitor probe.

Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA

binding.

Load the samples onto a pre-run native polyacrylamide gel.

Perform electrophoresis at a constant voltage in a cold room or using a cooling system to

prevent heat-induced dissociation of the complexes.

Visualize the bands using an appropriate imaging system for the chosen label (e.g.,

infrared imager or chemiluminescence detector). A "shift" in the migration of the labeled

probe indicates protein-DNA binding, and a reduction in this shift in the presence of TCRS-
417 demonstrates its inhibitory activity.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the changes in mRNA levels of PBX1 target genes (e.g., FOXM1,

NEK2, E2F2, MEOX1, BCL6) following treatment with TCRS-417.

Materials:

Cancer cell lines of interest.

TCRS-417.

RNA extraction kit.

Reverse transcription kit.
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qPCR master mix (e.g., SYBR Green or TaqMan).

Primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

Seed the cancer cells in appropriate culture plates and allow them to adhere overnight.

Treat the cells with TCRS-417 (e.g., 20 μM) or vehicle control (DMSO) for the specified

duration (e.g., 16-20 hours).

Harvest the cells and extract total RNA using a commercial kit.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform qPCR using the synthesized cDNA, specific primers for the target and

housekeeping genes, and a qPCR master mix.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression in TCRS-417-treated samples compared to the vehicle control.

3. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of TCRS-417 on the distribution of cells in different phases

of the cell cycle (G0/G1, S, G2/M).

Materials:

Cancer cell lines.

TCRS-417.

Phosphate-buffered saline (PBS).

Ethanol (70%, ice-cold) for fixation.

Propidium Iodide (PI) staining solution containing RNase A.

Flow cytometer.
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Procedure:

Culture the cells and treat them with TCRS-417 (e.g., 20 μM) or vehicle control for the

desired time (e.g., 48 hours).

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at

-20°C for at least 2 hours.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at

room temperature for 30 minutes.

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of

the PI signal.

Use appropriate software to deconvolute the DNA content histogram and quantify the

percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations: Signaling Pathways and
Experimental Workflows
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Caption: Mechanism of action of TCRS-417, from PBX1 inhibition to cell cycle arrest.
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Caption: Workflow for analyzing cell cycle distribution after TCRS-417 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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